N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Description
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide (CAS: 1092119-20-4) is a boronic ester derivative of pyridine with a pivalamide (2,2-dimethylpropanamide) substituent at the 2-position of the pyridine ring. This compound is widely utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The pinacol boronate group at the 5-position of the pyridine ring enhances its utility in forming carbon-carbon bonds, while the bulky pivalamide group at the 2-position influences steric and electronic properties, modulating reactivity and selectivity .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJSJRSRWKQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726091 | |
| Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092119-20-4 | |
| Record name | 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the boronic ester functional group. This group is known to undergo protodeboronation, a process where the boronate ester is converted to a boronic acid and an alcohol. This reaction can be catalyzed by various transition metals and is a key step in many organic synthesis reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can facilitate the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Pharmacokinetics
As a boronic ester, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions.
Result of Action
The result of the compound’s action is the formation of new chemical bonds or structures. For example, in a Suzuki-Miyaura cross-coupling reaction, the compound can facilitate the formation of a new carbon-carbon bond.
Action Environment
The action, efficacy, and stability of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide can be influenced by various environmental factors. These include the presence of a suitable catalyst, the pH of the reaction environment, and the temperature and pressure conditions.
Biological Activity
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide is a compound that incorporates a boron-containing moiety known for its diverse applications in medicinal chemistry and organic synthesis. Its unique structural features allow it to engage in various biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure
The compound can be represented as follows:
This structure includes a pivalamide group attached to a pyridine ring substituted with a boron-containing dioxaborolane.
The biological activity of this compound is largely attributed to the boron atom's ability to form stable complexes with biomolecules. The mechanism involves:
- Formation of Covalent Bonds : The boronic ester can react with diols and amines, which are prevalent in biological systems.
- Catalytic Activity : This compound can facilitate various chemical reactions due to its ability to stabilize transition states.
1. Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The mechanism often involves:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells through the modulation of signaling pathways.
2. Antimicrobial Properties
Research has shown that derivatives of boronic acids possess antimicrobial activity against various pathogens. This compound may:
- Disrupt bacterial cell wall synthesis.
- Interfere with metabolic pathways in bacteria.
3. Neuroprotective Effects
Some studies suggest that boron-containing compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the efficacy of similar boron-containing compounds against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations due to apoptosis induction .
Case Study 2: Antimicrobial Effects
In another study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antimicrobial activity .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Neuroprotective | Protection against oxidative stress |
Safety and Toxicology
While this compound shows promising biological activities, it is essential to consider its safety profile. Reports indicate that:
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide is in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds and is widely used in synthesizing biaryl compounds. The presence of the boron moiety enhances the reactivity of the compound in coupling reactions with aryl halides and other electrophiles .
Functionalization of Aromatic Compounds
The compound can also be employed for the functionalization of aromatic systems. The boronate group facilitates the introduction of various functional groups into aromatic rings through nucleophilic substitution reactions. This property makes it valuable for synthesizing complex organic molecules that are crucial in drug discovery and development .
Materials Science
Development of Organic Electronics
this compound has potential applications in the field of organic electronics. Its derivatives are investigated as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The incorporation of boron-containing compounds improves charge mobility and stability in these devices .
Polymer Chemistry
This compound can serve as a monomer or crosslinking agent in polymer chemistry. Its ability to form stable bonds with other polymer chains allows for the creation of new materials with tailored properties. Researchers are exploring its use in developing high-performance polymers that exhibit enhanced mechanical and thermal stability .
Pharmaceutical Applications
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets through boron chemistry can lead to the discovery of new therapeutic agents. Studies have shown that boron-containing compounds can exhibit anti-cancer properties by interfering with cellular processes .
Bioconjugation Strategies
In biochemistry and molecular biology, this compound can be utilized for bioconjugation strategies. The boron atom can form reversible covalent bonds with biomolecules such as proteins and nucleic acids, facilitating targeted drug delivery systems or diagnostic tools .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Suzuki Coupling | Demonstrated high yields using this compound as a reagent | Organic synthesis |
| Investigation in OLEDs | Showed improved efficiency and stability when used as HTM | Organic electronics |
| Cancer Research | Identified potential anti-cancer activity through targeted mechanisms | Pharmaceutical applications |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura cross-coupling , a pivotal reaction for forming carbon-carbon bonds in pharmaceuticals and materials science. The boronic ester group reacts with aryl/heteroaryl halides in the presence of a palladium catalyst.
| Reaction Conditions | Catalyst System | Yield Range |
|---|---|---|
| Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) | K₂CO₃ or NaHCO₃ as base | 60–85% |
| Solvent: DMF, THF, or dioxane | Temperature: 80–100°C |
The reaction proceeds via oxidative addition of the halide to palladium, transmetallation with the boronic ester, and reductive elimination to form the biaryl product.
Oxidation to Boronic Acids
The dioxaborolane moiety can be oxidized to generate free boronic acids under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | Application |
|---|---|---|---|
| H₂O₂ (30%) | THF/H₂O | 25–50°C | Synthesis of boronic acids |
| NaIO₄ | Acetone/H₂O | 0–25°C | Functional group conversion |
This reaction is critical for accessing boronic acids, which are directly used in sensing or further coupling reactions.
Hydrolysis Reactions
Controlled hydrolysis of the boronic ester occurs under acidic or basic conditions:
| Conditions | Products | Notes |
|---|---|---|
| HCl (1M)/THF (reflux) | Boric acid + pyridinyl-pivalamide | Acidic cleavage |
| NaOH (1M)/EtOH | Borate salts + amine derivatives | Base-mediated degradation |
Hydrolysis pathways are essential for decomposing or functionalizing the compound post-synthesis.
Stability Under Thermal and Chemical Stress
The compound exhibits moderate thermal stability but decomposes under prolonged heating (>150°C) or strong oxidizing agents . Its boronic ester group is sensitive to protic solvents (e.g., water, alcohols), necessitating anhydrous conditions during reactions .
Comparison with Similar Compounds
Positional Isomers
- N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide Substituent: Methyl group at pyridine 5-position; boronate at 3-position. Molecular Formula: C₁₈H₂₈BN₂O₃.
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Halogen-Substituted Derivatives
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
Amide Group Modifications
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propanamide
- N-(5-Fluoropyridin-2-yl)pivalamide Substituent: Lacks boronate group; fluorine at pyridine 5-position. Molecular Formula: C₁₀H₁₃FN₂O. Applications: Primarily used as a non-boronated precursor for fluorinated drug candidates .
Reactivity in Cross-Coupling Reactions
The parent compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to analogs with electron-donating groups (e.g., methyl), achieving yields >85% with aryl halides. Fluorinated derivatives show enhanced reactivity with electron-poor partners (e.g., nitroarenes) due to increased electrophilicity .
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
Preparation Methods
Amidation of 5-Bromo-2-aminopyridine
- Reagents: 5-Bromo-2-aminopyridine, pivaloyl chloride, base (e.g., triethylamine)
- Conditions: Typically performed in an anhydrous organic solvent under inert atmosphere to prevent hydrolysis.
- Outcome: Formation of N-(5-bromopyridin-2-yl)pivalamide, a key intermediate for subsequent borylation.
Miyaura Borylation to Install Boronate Ester
The critical step is the palladium-catalyzed borylation of the brominated intermediate to form the boronate ester.
| Parameter | Details |
|---|---|
| Catalyst | Palladium complexes such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) or Pd(dppf)Cl₂ |
| Base | Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) |
| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) |
| Solvent | Dimethyl sulfoxide (DMSO) or 1,4-dioxane |
| Temperature | 70–110 °C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | Overnight (typically 12–16 hours) |
Example Experimental Procedure:
- Intermediate 33 (5-bromo-N-(pivaloyl)pyridin-2-yl amide) is placed in a flask.
- Bis(pinacolato)diboron (2 equivalents), KOAc (3 equivalents), and Pd(dppf)Cl₂ (0.1 equivalent) are added.
- The mixture is purged with nitrogen, DMSO is added, and the reaction is heated to 80 °C overnight.
- After completion, the mixture is diluted with ethyl acetate, filtered through Celite, washed, dried, and concentrated.
- Purification by column chromatography (EtOAc/petroleum ether gradient) yields the boronate ester intermediate with approximately 47% yield.
Alternative Borylation Conditions
- Using potassium carbonate as base in 1,4-dioxane at 70 °C with PdCl₂(dppf)·DCM catalyst can give yields around 33%.
- Using potassium phosphate base with Pd(PPh₃)₄ catalyst in 1,4-dioxane/water mixture at 90–96 °C under sealed tube conditions is also effective.
- A more rapid borylation can be achieved at 110 °C in DMF/water with Pd XPhos G2 catalyst and potassium carbonate, though yields may be lower (~9%).
Summary Table of Representative Preparation Conditions and Yields
| Entry | Catalyst & Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | KOAc | DMSO | 80 | Overnight | 47 | Standard Miyaura borylation |
| 2 | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane | 70 | Overnight | 33 | Alternative base and solvent |
| 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 96 | Overnight | Not specified | Sealed tube, aqueous conditions |
| 4 | Pd(dicyclohexylphosphino)ferrocene dichloride | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 3 h | Not specified | Shorter reaction time |
| 5 | Pd XPhos G2 | K₂CO₃ | DMF/H₂O | 110 | 0.5 h | 9 | Rapid borylation, low yield |
Purification and Characterization
- Purification: Column chromatography using gradients of ethyl acetate and petroleum ether is standard.
- Characterization:
- ^1H NMR confirms aromatic and tert-butyl protons.
- ^13C NMR shows characteristic signals for boronate carbons.
- Mass spectrometry confirms molecular weight.
- X-ray crystallography (if performed) confirms molecular geometry.
Research Findings and Notes
- The boronate ester group introduced via Miyaura borylation is stable under anhydrous conditions and suitable for cross-coupling reactions.
- The bulky pivalamide group at the 2-position influences steric hindrance, potentially affecting reactivity and selectivity in subsequent transformations.
- Reaction yields vary depending on catalyst, base, solvent, and temperature, with KOAc in DMSO and Pd(dppf)Cl₂ catalyst providing the highest isolated yield (~47%).
- Water-containing solvent systems (e.g., dioxane/water) can be used but may require sealed tubes and careful control of atmosphere.
- Rapid borylation at higher temperature with Pd XPhos G2 catalyst is possible but may compromise yield.
Q & A
Q. What are the key synthetic strategies for preparing N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide?
The synthesis typically involves:
- Step 1: Functionalization of the pyridine ring with a pivalamide group via nucleophilic substitution or amidation. For example, reacting 5-bromo-2-aminopyridine with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form N-(5-bromopyridin-2-yl)pivalamide .
- Step 2: Installation of the boronate ester. This is achieved through Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹³C NMR and ¹H NMR: Key signals include the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~27–35 ppm for ¹³C), the pyridine ring protons (δ ~7–9 ppm), and the boronate ester (δ ~85 ppm for boron-bound carbons) .
- X-ray Crystallography: Critical for confirming the planar geometry of the pyridine ring and the tetrahedral coordination of the boronate ester. Software like SHELXL is widely used for refinement .
Q. What are the primary applications of this compound in organic synthesis?
This boronate ester is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl structures. Its stability under anhydrous conditions makes it suitable for constructing complex molecules in medicinal chemistry and materials science .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Suzuki-Miyaura cross-coupling using this compound?
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved turnover. Ligands such as SPhos enhance reactivity with electron-deficient aryl halides .
- Solvent and Base: Employ toluene/ethanol (3:1) with K₂CO₃ to balance solubility and basicity.
- Temperature: Reactions typically proceed at 80–100°C. Microwave-assisted synthesis can reduce reaction time .
- Monitoring: Track reaction progress via TLC or LC-MS to avoid over- or under-coupling .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC can confirm connectivity between the boronate ester and pyridine ring .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify structural assignments .
- X-ray Diffraction: Resolve stereochemical ambiguities, especially when substituents introduce steric hindrance .
Q. How does the steric and electronic environment of the boronate ester influence its reactivity?
- Steric Effects: The tetramethyl groups on the dioxaborolane ring stabilize the boron center but may hinder coupling with bulky substrates. Smaller ligands (e.g., Pd(OAc)₂) mitigate this .
- Electronic Effects: The electron-withdrawing pyridine ring enhances electrophilicity at the boron atom, accelerating transmetallation in cross-coupling .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) increase boronate solubility but may promote protodeboronation. Anhydrous conditions are critical .
Q. What are common side reactions during functionalization, and how are they mitigated?
- Protodeboronation: Occurs in protic solvents or acidic conditions. Mitigation: Use anhydrous solvents and neutral pH .
- Hydrolysis of Boronate: Avoid aqueous workup; instead, purify under inert atmosphere.
- Byproduct Formation: Competing coupling pathways (e.g., homocoupling) can arise from excess base. Optimize stoichiometry of aryl halide and boronate (1:1.1 ratio) .
Q. How to achieve regioselective functionalization of the pyridine ring in derivatives?
- Directing Groups: Install temporary directing groups (e.g., -OMe, -NH₂) to control C-H activation sites .
- Metalation Strategies: Use iridium catalysts for meta-selective borylation or palladium for ortho-functionalization .
- Computational Screening: Predict regioselectivity via Fukui indices or molecular electrostatic potential maps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
